3-(2-Methoxyphenyl)-2-methylprop-2-enal
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Overview
Description
3-(2-Methoxyphenyl)-2-methylprop-2-enal is an organic compound with a complex structure that includes a methoxy group attached to a phenyl ring, which is further connected to a propenal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-methylprop-2-enal can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with isobutyraldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. This reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated derivatives of the phenyl ring.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-methylprop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2-methylprop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)-2-methylprop-2-enal: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2-Methoxyphenyl)-2-propenal: Similar structure but without the methyl group on the propenal chain.
Uniqueness
3-(2-Methoxyphenyl)-2-methylprop-2-enal is unique due to the presence of both a methoxy group and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. These structural features contribute to its specific applications and potential in various fields.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-methylprop-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(8-12)7-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZUFWJXDSRHLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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